molecular formula C7H12O B3380784 4-cyclopropylbutanal CAS No. 205242-32-6

4-cyclopropylbutanal

Cat. No.: B3380784
CAS No.: 205242-32-6
M. Wt: 112.17 g/mol
InChI Key: SVABGPAHHLRXFI-UHFFFAOYSA-N
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Description

4-Cyclopropylbutanal (C₇H₁₂O, molecular weight: 112.09 g/mol) is an aldehyde derivative featuring a cyclopropane ring attached to the fourth carbon of a butanal chain. The aldehyde functional group (-CHO) at the terminal position confers high reactivity, particularly toward nucleophilic addition reactions. The cyclopropyl substituent introduces steric strain due to its three-membered ring structure, which may influence its stability and reactivity in synthetic applications. This compound is part of a broader class of cyclopropane-containing aldehydes, which are of interest in organic synthesis for constructing strained ring systems or bioactive molecules .

Properties

IUPAC Name

4-cyclopropylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-2-1-3-7-4-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVABGPAHHLRXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopropylbutanal can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl carbene with aldehydes. Another method includes the reaction of cyclopropylalkynes with aldehydes . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the use of cyclopropanecarbonitrile and acetaldehyde in the presence of potassium t-butoxide. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylbutanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Cyclopropylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclopropylbutanal involves its reactivity due to the strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

4-Cyclopropylbutanal is compared below with other C₇H₁₂O isomers and related compounds (Table 1). Key distinctions arise from functional groups (aldehyde vs. ketone, alcohol, or ester) and substituent ring systems (cyclopropyl vs. cyclobutyl).

Table 1: Comparative Properties of this compound and Analogs
Compound Name Molecular Formula Functional Group Ring System Patent Count Reactivity Notes
This compound C₇H₁₂O Aldehyde Cyclopropyl Not specified* High reactivity (aldehyde), strained ring
3,3-Dimethylcyclopentanone C₇H₁₂O Ketone Cyclopentane 544 Moderate reactivity (ketone), stable
2-Heptyn-1-ol C₇H₁₂O Alcohol None 413 Alkyne alcohol; acidic proton at alkyne
2-Cyclobutylpropanal C₇H₁₂O Aldehyde Cyclobutyl Not specified* Less strained ring vs. cyclopropyl
Ethyl 4-cyclopropyl-2,4-dioxobutanoate C₉H₁₂O₄ Ester/ketone Cyclopropyl N/A Low reactivity (ester); bifunctional

Patent and Industrial Relevance

  • 3,3-Dimethylcyclopentanone leads in patent activity (544 patents), suggesting broad industrial use, likely as a flavorant or intermediate in pharmaceuticals .
  • 2-Heptyn-1-ol (413 patents) may see applications in polymer chemistry or as a precursor to conjugated enynes.
  • This compound ’s lower patent activity implies niche applications, possibly in specialized organic syntheses or agrochemicals .

Biological Activity

4-Cyclopropylbutanal is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its biochemical interactions, cellular effects, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a butanal chain. This unique structure contributes to its reactivity and interaction with biological molecules. The compound's molecular formula is C6H10OC_6H_{10}O, and it exhibits properties that make it a candidate for further biological studies.

Biochemical Interactions

Enzyme Interaction:
Research indicates that this compound can act as a probe in biological studies, particularly in investigating enzyme mechanisms and metabolic pathways. It has been observed to interact with key enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission by hydrolyzing acetylcholine in the nervous system. This interaction can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission.

Cellular Effects:
The compound influences various cellular processes by modulating cell signaling pathways and gene expression. Studies have shown that this compound affects the expression of genes involved in oxidative stress responses, leading to alterations in reactive oxygen species (ROS) levels and subsequent cellular damage. The modulation of these pathways suggests its potential role in neuroprotective strategies.

Case Studies

  • Neuroprotective Effects:
    In laboratory settings, this compound has demonstrated neuroprotective effects at lower doses, improving neurotransmission and reducing oxidative stress. For instance, studies involving animal models indicated that administration of the compound resulted in decreased markers of oxidative damage in neuronal tissues.
  • Dose-Dependent Effects:
    The biological activity of this compound varies significantly with dosage. Lower doses were associated with beneficial effects on cell function, while higher doses could lead to cytotoxicity due to excessive inhibition of acetylcholinesterase and increased ROS production.

Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits acetylcholinesterase, increasing acetylcholine levels
NeuroprotectionReduces oxidative stress and protects neuronal cells
Dose-Dependent ToxicityHigher doses lead to cytotoxicity due to ROS accumulation

Applications in Medicinal Chemistry

This compound's interactions with biological systems position it as a valuable compound in medicinal chemistry. Its potential applications include:

  • Drug Development: The compound serves as an intermediate in synthesizing drugs targeting neurological disorders.
  • Research Tool: Its ability to modulate enzyme activity makes it a useful tool for studying metabolic pathways and enzyme mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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